Superior Radical Addition Performance of N-Boc-Imines Over N-Ts and N-PMP Analogues
In a direct comparative study of N-activating groups for triethylborane-mediated tin-free radical pivaloyloxymethylation, N-alkoxycarbonyl-imines (including N-Boc, N-Cbz, and N-Teoc) demonstrated performance superior to both N-Ts- and N-PMP-imines. The higher reactivity of N-alkoxycarbonyl-imines is rationalized by the moderate electron-withdrawing character of the alkoxycarbonyl group (pKa of EtOCONH₂ = 24.2), which is intermediate between that of the strongly electron-withdrawing N-Ts group (pKa of PhSO₂NH₂ = 16.1) and the electron-donating N-PMP group (pKa of PhNH₂ = 30.6). This intermediate electronic character makes both the addition of the alkyl radical to the imine and the trapping of the resulting aminyl radical by triethylborane efficiently fast [1]. In contrast, the N-PMP-o-tolualdimine analogue required 23 h to give only 58% yield of pivaloyloxymethyl adduct, while the N-Ts-o-tolualdimine reaction was described as sluggish [1]. N-Boc-imines proceed smoothly at low temperature (-78 to -20 °C) without tin reagents, representing a significant practical advantage for scale-up and toxicity reduction.
| Evidence Dimension | Radical pivaloyloxymethylation yield and reaction efficiency |
|---|---|
| Target Compound Data | N-Boc-imines (class): high yield at -78 to -20 °C; one-pot conversion to N-ethoxycarbonyl-adduct possible (73-85% yield) [1] |
| Comparator Or Baseline | N-PMP-o-tolualdimine: 58% yield after 23 h; N-Ts-o-tolualdimine: sluggish reaction (yield not explicitly given, described as problematic due to ortho steric hindrance) [1] |
| Quantified Difference | N-PMP-o-tolualdimine requires extended reaction time for moderate yield; N-Boc class enables high yields at low temperature in shorter times. Ortho-methyl N-Boc variant expected to retain this advantage over ortho-methyl N-PMP and N-Ts analogues. |
| Conditions | Triethylborane (3-8 equiv), iodomethyl pivalate, CH₂Cl₂ or PhCF₃, room temperature to -78 °C [1] |
Why This Matters
For procurement, this establishes that the N-Boc protection strategy is mechanistically superior to N-Ts and N-PMP for radical-based C-C bond formation with ortho-substituted aromatic imines, avoiding the sluggish reactivity observed with alternative protecting groups.
- [1] Yamada, K.; Konishi, T.; Nakano, M.; Fujii, S.; Cadou, R.; Yamamoto, Y.; Tomioka, K. High Performance of N-Alkoxycarbonyl-imines in Triethylborane-Mediated Tin-Free Radical Addition. J. Org. Chem. 2012, 77, 1547–1553. View Source
